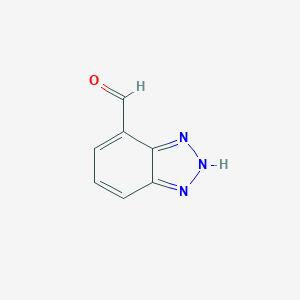

2H-benzotriazole-4-carbaldehyde

Description

Significance of the Benzotriazole (B28993) Heterocyclic Scaffold in Advanced Organic Chemistry

The benzotriazole scaffold, a fused ring system comprising a benzene (B151609) ring and a 1,2,3-triazole ring, is a privileged structure in the realm of organic chemistry. gsconlinepress.comnih.gov This assertion stems from its widespread presence in a variety of commercially significant compounds and its utility as a synthetic auxiliary. The two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole, further expand its chemical diversity, with the 1H-tautomer generally being the more predominant form in solid and solution phases. gsconlinepress.com The stability of the benzotriazole ring, coupled with its ability to act as a good leaving group, makes it an invaluable tool for synthetic chemists. nih.gov

Benzotriazole derivatives have found extensive applications, ranging from corrosion inhibitors and UV stabilizers to key components in pharmaceuticals. gsconlinepress.comijariie.com In medicinal chemistry, the benzotriazole nucleus is considered a "master key" that can be adapted to interact with a wide array of biological targets. nih.gov Its structural similarity to endogenous purines allows it to mimic these structures and interact with biological systems. This has led to the development of benzotriazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Role of the Aldehyde Functional Group in Diverse Synthetic Strategies

The aldehyde functional group (-CHO) is one of the most versatile and reactive functionalities in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The reactivity of an aldehyde allows it to participate in a vast number of chemical transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily react with a wide range of nucleophiles, such as organometallic reagents (Grignard reagents, organolithium compounds), enolates, and cyanide, to form alcohols, aldol (B89426) products, and cyanohydrins, respectively.

Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide provides a powerful method for the synthesis of alkenes with high stereocontrol.

Reductive Amination: Aldehydes can be converted into amines through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to other important functional groups.

This inherent reactivity makes aldehydes indispensable building blocks for the construction of complex molecular architectures, from natural products to synthetic polymers.

Overview of 2H-Benzotriazole-4-carbaldehyde as a Versatile Molecular Building Block

The combination of the benzotriazole scaffold and the aldehyde functional group in this compound results in a molecule with significant potential as a versatile building block in organic synthesis. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the benzotriazole moiety can influence the reactivity of the aldehyde and serve as a leaving group or a directing group in subsequent synthetic steps.

While specific research on this compound is not extensively documented, its synthesis can be envisioned through established synthetic methodologies. A plausible route involves the formylation of a suitable benzotriazole precursor. For instance, the synthesis of benzotriazole-5-carboxylic acid has been reported, which could potentially be reduced to the corresponding alcohol and then oxidized to the aldehyde. ijpsonline.com Alternatively, direct formylation methods for heterocyclic compounds could be employed. organic-chemistry.org

The reactivity of this compound can be inferred from the known chemistry of both the aldehyde group and the benzotriazole ring. The aldehyde can undergo all the typical reactions mentioned in section 1.2, leading to a diverse array of substituted benzotriazole derivatives. These derivatives could then be further modified by leveraging the chemistry of the benzotriazole ring itself. For example, the benzotriazole moiety can be displaced by various nucleophiles, allowing for the introduction of different functional groups at that position.

The potential applications of this compound as a building block are vast. Its derivatives could be explored for their medicinal properties, building upon the known pharmacological activities of other benzotriazole compounds. nih.govnih.gov Furthermore, the ability to introduce diverse functionalities via the aldehyde group could lead to the development of novel materials with tailored optical or electronic properties.

Table 1: Properties of Benzotriazole

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | sigmaaldrich.comnist.gov |

| Molecular Weight | 119.12 g/mol | sigmaaldrich.com |

| Appearance | White to brown crystalline powder | ijariie.com |

| Melting Point | 99 °C | sigmaaldrich.com |

| Boiling Point | 350 °C | sigmaaldrich.com |

| Density | 1.36 g/cm³ | ijariie.com |

| Solubility in water | 2 g/100 mL (moderate) | ijariie.com |

| UV Absorbance (in ethanol) | 259 nm, 275 nm | nist.gov |

Table 2: Spectroscopic Data for 1H-Benzotriazole

| Type of Spectrum | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (in acetone-d₆) | 7.95 (m), 7.47 (m) | chemicalbook.com |

| ¹³C NMR (in DMSO-d₆) | 130.3 | |

| IR Spectrum | N-H stretching: ~3200-3400 cm⁻¹ |

Table 3: Common Reactions of the Aldehyde Functional Group

| Reaction Type | Reagents | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine |

Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUPLHGMRZXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564532 | |

| Record name | 2H-Benzotriazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125873-34-9 | |

| Record name | 2H-Benzotriazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Benzotriazole 4 Carbaldehyde and Its Core Structure

Established Synthetic Routes to the Benzotriazole (B28993) Ring System

The creation of the benzotriazole ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring, is a well-documented area of organic synthesis. chemicalbook.comijariie.com Two primary strategies dominate the landscape for constructing this essential scaffold.

Cyclocondensation Reactions from o-Phenylenediamines

A cornerstone in the synthesis of benzotriazoles is the cyclocondensation of o-phenylenediamines. ijariie.comgsconlinepress.com This method involves the reaction of an o-phenylenediamine (B120857) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. slideshare.netscribd.com The reaction proceeds through the diazotization of one of the amino groups on the o-phenylenediamine to form a monodiazonium derivative. gsconlinepress.comscribd.com This intermediate then undergoes a spontaneous intramolecular cyclization to yield the benzotriazole ring system. gsconlinepress.comscribd.com The process is often exothermic and requires careful temperature control. scribd.comcutm.ac.in

This versatile reaction can be adapted to produce a variety of substituted benzotriazoles by starting with appropriately substituted o-phenylenediamines. The reaction conditions, including the choice of acid and temperature, can influence the yield and purity of the final product.

Formation of the Triazole Moiety within Fused Aromatic Systems

An alternative approach to the benzotriazole core involves the construction of the triazole ring onto a pre-existing benzene derivative. This can be achieved through various cyclization strategies. For instance, the reaction of 1,2-dinitrobenzene (B166439) with hydrazine (B178648) can lead to the formation of benzotriazol-1-ol via a 2-nitrophenylhydrazine (B1229437) intermediate. chemicalbook.com Another method involves the reaction of 1-chloro-2-nitrobenzene (B146284) with hydrazine, which also proceeds through a similar intermediate. chemicalbook.com

Furthermore, the triazole ring can be formed in fused aromatic systems through intramolecular cyclization of appropriately functionalized precursors. For example, the intramolecular cyclization of N-alkyl-o-phenylenediamines can be used to synthesize N1-substituted benzotriazoles. This method involves diazotization of the precursor followed by intramolecular cyclization, with the pH of the reaction mixture playing a crucial role.

Specific Synthesis of 2H-Benzotriazole-4-carbaldehyde and its Analogs

Once the benzotriazole scaffold is in place, the next critical step is the introduction of the aldehyde group at the 4-position to yield this compound. This can be accomplished through several synthetic strategies.

Aldehyde Group Introduction via Formylation Reactions

Formylation reactions are a direct method for introducing an aldehyde group onto an aromatic ring. wikipedia.org Various formylating agents and reaction conditions can be employed. While specific examples for the direct formylation of benzotriazole at the 4-position to produce this compound are not extensively detailed in the provided results, general formylation techniques for aromatic compounds are well-established. These include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) like dimethylformamide and phosphorus oxychloride. wikipedia.orgyoutube.comrushim.ru The regioselectivity of the formylation on the benzotriazole ring would be a critical factor in the successful synthesis of the desired isomer.

Another approach involves the use of N-formylbenzotriazole, a stable and convenient N- and O-formylating agent. enamine.net This reagent can effectively formylate a range of substrates, including aromatic amines. enamine.net While typically used for N- or O-formylation, its potential for C-formylation of the benzotriazole ring itself would be an area for further investigation.

Functionalization of Pre-existing Benzotriazole Scaffolds

An alternative to direct formylation is the functionalization of a pre-existing benzotriazole that already contains a group at the 4-position that can be converted into an aldehyde. This multi-step approach offers greater control over the regiochemistry. For instance, a 4-methylbenzotriazole could potentially be oxidized to the corresponding aldehyde. Similarly, a 4-halobenzotriazole could be converted to an organometallic species, such as a Grignard or organolithium reagent, which could then react with a formylating agent to introduce the aldehyde group.

The benzotriazole scaffold itself is a versatile platform for chemical modification, allowing for a wide range of structure-activity relationship studies. gsconlinepress.comnih.gov The functionalization of the benzotriazole ring through various reactions, such as N-alkylation, has been extensively explored. gsconlinepress.comgsconlinepress.com

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound can also be achieved through a multi-step synthetic sequence. libretexts.org This approach allows for the careful construction of the molecule, ensuring the correct placement of the aldehyde group. For example, a synthetic route could begin with a substituted benzene derivative that already contains a formyl group or a precursor to it. This starting material could then be subjected to reactions that build the triazole ring onto the benzene core.

One such strategy could involve starting with an ortho-substituted nitrobenzaldehyde. The nitro group could then be reduced to an amine, and the resulting aminobenzaldehyde derivative could undergo diazotization and cyclization to form the benzotriazole ring. A specific example of a multi-step synthesis involves the reaction of o-azido benzaldehyde (B42025) in a van Leusen/intramolecular azide-alkyne cycloaddition (IAAC) sequence to produce fused triazole derivatives. mdpi.com Another relevant multi-step synthesis is the preparation of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which serves as a precursor for other formyl-1,2,3-triazoles. mdpi.comresearchgate.net

Emerging Synthetic Approaches and Green Chemistry Considerations

The synthesis of benzotriazole derivatives, including the core structure of this compound, is increasingly benefiting from emerging synthetic strategies that prioritize environmental sustainability. These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. rsc.org Key advancements include the use of alternative energy sources like microwave irradiation and the development of highly efficient catalytic systems. nih.govmdpi.com These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles. nih.gov Furthermore, the use of environmentally benign solvents, such as water or glycerol, and even solvent-free reaction conditions, represents a significant step towards more sustainable chemical manufacturing. ingentaconnect.comresearchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances the efficiency and reduces the environmental footprint of producing these valuable heterocyclic compounds. google.com

Microwave-Assisted Synthesis in Benzotriazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis and a cornerstone of green chemistry, offering significant advantages for the preparation of benzotriazole derivatives. nih.gov This technique utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov The result is often a substantial reduction in reaction time, from hours to mere minutes, along with an improvement in product yields. nih.govasianpubs.org

Microwave irradiation has been successfully applied to various reactions in benzotriazole chemistry, including N-alkylation and the formation of the benzotriazole ring itself. rsc.orgingentaconnect.comasianpubs.org For instance, the synthesis of 1-chloromethylbenzotriazole was completed in 4 minutes and 20 seconds with a 72% yield using microwave irradiation, whereas the conventional heating method required 6 hours to achieve a 60% yield. nih.gov This efficiency is particularly valuable for creating libraries of compounds for research and development. nih.gov Moreover, many microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates the need for potentially harmful organic solvents and simplifies product purification. ingentaconnect.comasianpubs.org

The table below compares conventional and microwave-assisted synthesis for a selection of benzotriazole derivatives, highlighting the improvements in reaction time and yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives. nih.govnih.gov

| Compound | Conventional Method Time | Conventional Method Yield (%) | Microwave-Assisted Time | Microwave-Assisted Yield (%) |

|---|---|---|---|---|

| 1-Chloromethylbenzotriazole | 6 hours | 60% | 4 min 20 sec | 72% |

| Benzotriazole Derivative 'A' | 5 hours | 65% | 3 min | 82% |

| Benzotriazole Derivative 'B' | 8 hours | 58% | 6 min 30 sec | 75% |

| Benzotriazole Derivative 'C' | 7 hours | 62% | 5 min | 80% |

This table is interactive. You can sort and filter the data.

Catalytic Approaches to Benzotriazole Derivatives

Catalysis plays a pivotal role in the modern synthesis of benzotriazole derivatives, offering pathways that are often more efficient, selective, and sustainable than stoichiometric reactions. A variety of catalytic systems, including those based on transition metals and phase transfer catalysts, have been developed for the construction and functionalization of the benzotriazole scaffold. asianpubs.orggoogle.comorganic-chemistry.org

Palladium-catalyzed reactions, for example, are used for C-H activation and intramolecular amination to form 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org Rhodium catalysts, particularly when paired with specific phosphine (B1218219) ligands, have been instrumental in controlling the regioselectivity of reactions, such as the allylation of benzotriazoles. nih.govresearchgate.net Copper-promoted one-pot reactions provide another efficient route to N-aryltriazoles. organic-chemistry.org

Beyond transition metals, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (Bu4NBr) have been employed, especially in conjunction with microwave irradiation, to facilitate N-alkylation reactions under solvent-free conditions. asianpubs.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), can also act as both a catalyst and a reaction medium, promoting green and efficient N-alkylation of benzotriazole. researchgate.net These catalytic methods often require only a small amount of the catalyst to achieve high yields, minimizing waste and cost. rsc.org

The table below summarizes various catalytic approaches used in the synthesis of benzotriazole derivatives.

Table 2: Catalytic Systems for the Synthesis of Benzotriazole Derivatives.

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Pd(OAc)₂ | C-H Activation / Intramolecular Amination | Forms 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org |

| Rhodium with Diphosphine Ligands (e.g., DPEphos) | N-H Activation / Allylation | High regioselectivity for N2-substitution. nih.govresearchgate.net |

| Copper | Sandmeyer-Type Reaction | Efficient one-pot synthesis of N-aryltriazoles. organic-chemistry.org |

| Phase Transfer Catalysts (e.g., Bu₄NBr) | N-Alkylation | Effective under microwave and solvent-free conditions. asianpubs.org |

| Basic Ionic Liquids (e.g., [Bmim]OH) | N-Alkylation | Acts as both catalyst and green solvent. researchgate.net |

| Montmorillonite K-10 Clay | Diazotation / Cyclization | Environmentally benign, recyclable solid acid catalyst. rsc.org |

This table is interactive. You can sort and filter the data.

Regiochemical Control in Benzotriazole Functionalization

A significant challenge in the synthesis of functionalized benzotriazoles is controlling the regioselectivity of the reaction. The benzotriazole molecule exists in a dynamic equilibrium between two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole. nih.gov This means that electrophilic attack or substitution can occur at one of three nitrogen atoms (N1, N2, or N3). Due to symmetry, the N1 and N3 positions are equivalent in the unsubstituted ring.

Alkylation of benzotriazole typically yields a mixture of 1-alkyl and 2-alkyl isomers. acs.org The ratio of these products is influenced by factors such as the steric bulk of the alkylating agent and the reaction conditions. acs.org Achieving selectivity for the less-favored N2 position has historically been difficult, often requiring sterically demanding groups on either the benzotriazole or the reacting partner to block the more accessible N1/N3 positions. nih.gov

Recent advancements in catalysis have provided more sophisticated solutions to this problem. The choice of ligand in metal-catalyzed reactions has been shown to be a critical factor in directing the regioselectivity. For instance, in the rhodium-catalyzed allylation of benzotriazoles, using the JoSPOphos ligand leads preferentially to the N1-allylated product, while employing the DPEphos ligand results in the exclusive formation of the N2-substituted isomer. nih.govresearchgate.net This ligand-controlled regioselectivity is attributed to the specific electronic and steric interactions between the benzotriazole tautomer and the rhodium-ligand complex during the key oxidative addition step. nih.gov This level of control is crucial for the synthesis of specific isomers, like those based on the 2H-benzotriazole scaffold, for targeted applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Benzotriazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2H-benzotriazole-4-carbaldehyde, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. For instance, in related benzotriazole (B28993) structures, the protons of the benzotriazole moiety can appear as triplets and doublets between 7.4 and 8.1 ppm. researchgate.netchemicalbook.com The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J values) reveal the adjacency of protons on the aromatic ring, allowing for unambiguous assignment of each proton to its position on the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 7.0 - 8.5 | Multiplet (m) |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of δ 190–200 ppm. rsc.org The aromatic carbons of the benzotriazole ring system will appear in the approximate range of δ 110–150 ppm. organicchemistrydata.orgoregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the triazole ring and the electron-withdrawing aldehyde group. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 200 |

| Aromatic C | 110 - 150 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu This technique is invaluable for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons. For example, the aldehydic proton would show an HMBC correlation to the carbon of the benzene ring to which the aldehyde group is attached.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its bulk, crystalline form. For benzotriazole derivatives, ssNMR can be used to study tautomerism, as the 1H- and 2H- tautomers can have different proportions in the solid state compared to in solution. gsconlinepress.com It can also reveal information about intermolecular interactions, such as hydrogen bonding, and molecular packing in the crystal lattice.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch of the aldehyde is expected in the region of 1680–1715 cm⁻¹. spectroscopyonline.com Additionally, a characteristic pair of weak to medium bands for the aldehydic C-H stretch often appears between 2700 and 2900 cm⁻¹, which can sometimes be a result of Fermi resonance. spectroscopyonline.com

Benzotriazole Heterocycle: The N-H stretching vibration of the triazole ring in related benzotriazoles has been observed in the gas phase around 3489 cm⁻¹ for the 2H-tautomer. researchgate.net Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the benzotriazole ring system will give rise to a series of bands in the fingerprint region (approximately 1400–1600 cm⁻¹). nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Benzotriazole | N-H Stretch | ~3489 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic/Heterocycle | C=C, C=N Stretch | 1400 - 1600 |

Note: Actual peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides valuable insights into the vibrational modes of this compound. While specific Raman data for the 4-carbaldehyde derivative is not extensively available in the provided search results, the vibrational modes of the parent compound, 2H-benzotriazole, have been studied. These studies can serve as a basis for understanding the vibrational characteristics of its derivatives.

The vibrational modes of 2H-benzotriazole are categorized based on their symmetries (a1, a2 (B175372), b1, b2). researchgate.net The a1 and b2 modes correspond to in-plane molecular motions, while the a2 and b1 modes are out-of-plane. hhu.de The addition of a carbaldehyde group at the 4-position is expected to introduce new vibrational modes associated with the C=O and C-H bonds of the aldehyde group, and also to perturb the existing vibrational modes of the benzotriazole ring. Computational studies, such as those using Density Functional Theory (DFT), have been employed to simulate and analyze the Raman spectra of similar imidazole (B134444) derivatives, which can be a comparative tool for interpreting the spectra of this compound. researchgate.net

A detailed analysis would involve identifying the characteristic Raman bands for the aldehyde group, such as the C=O stretching vibration, which typically appears in the region of 1650-1750 cm⁻¹. The C-H stretching of the aldehyde group would be expected around 2700-2900 cm⁻¹. The various stretching and bending vibrations of the benzotriazole ring would also be present, potentially shifted due to the electronic effects of the carbaldehyde substituent.

Table 1: Predicted Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aldehyde | C=O Stretch | 1650 - 1750 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Benzotriazole Ring | Ring Stretching | 1400 - 1600 |

| Benzotriazole Ring | In-plane Bending | 1000 - 1300 |

| Benzotriazole Ring | Out-of-plane Bending | 700 - 900 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques are crucial for probing the electronic structure and transitions within a molecule.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. The benzotriazole moiety itself is a known UV absorber. hhu.de The introduction of a carbaldehyde group, which acts as a chromophore, is expected to influence the absorption properties significantly.

Studies on related benzotriazole derivatives have shown that they absorb UV radiation. researchgate.net Theoretical studies on 1H- and 2H-benzotriazole have investigated their lowest-lying ¹(π, π) and ¹(n, π) electronic states. rsc.orgpsu.edu For 2H-benzotriazole, a short-axis polarized band origin was detected at 4.33 eV in the gas phase. psu.edu The presence of the carbaldehyde group in this compound will likely lead to a red shift (shift to longer wavelengths) of the absorption bands due to the extension of the conjugated π-system. The n→π* transition associated with the carbonyl group of the aldehyde would also contribute to the UV-Vis spectrum. The absorption properties can also be influenced by the solvent polarity. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Benzotriazole ring and C=O |

| n → π | 300 - 400 | Carbonyl group (C=O) |

Fluorescence spectroscopy reveals information about the excited states of a molecule and its de-excitation pathways. While some benzotriazole derivatives are known to be fluorescent, others act as UV stabilizers by dissipating absorbed energy through non-radiative pathways. pku.edu.cnresearchgate.net The photoluminescence properties of this compound would depend on the efficiency of radiative decay from its excited state.

The introduction of different substituents on the benzotriazole ring has been shown to significantly affect the fluorescence intensities. researchgate.net For instance, the formation of stable four-coordinated benzotriazole-borane compounds has led to tunable fluorescence emission. rsc.org The presence of the carbaldehyde group might quench fluorescence or, conversely, lead to characteristic emission spectra depending on the molecular structure and environment. Dispersed fluorescence spectra have been used to study the ground-state vibrational frequencies of 2H-benzotriazole. hhu.de Similar studies on this compound could provide detailed information about its ground and excited state vibrational levels.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.govresearchgate.net This is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds. The high resolving power of HRMS allows for the clear resolution of isotopic peaks, further aiding in structural confirmation. researchgate.net The exact mass of this compound can be calculated based on its chemical formula (C₇H₅N₃O) and compared with the experimentally measured mass to verify its identity.

Table 3: Theoretical Exact Mass of this compound

| Chemical Formula | Monoisotopic Mass (Da) |

| C₇H₅N₃O | 147.0433 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. By subjecting the molecular ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

While specific MS/MS data for this compound is not available in the provided results, general fragmentation pathways for benzotriazoles can be inferred. The fragmentation of the benzotriazole ring often involves the loss of N₂. The carbaldehyde group can undergo fragmentation through the loss of CO or the formyl radical (CHO). The analysis of these fragment ions helps in piecing together the structure of the parent molecule. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of benzotriazole derivatives in various matrices. nih.govnih.gov

Table 4: Potential Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 147.0433 | 119.0471 | N₂ |

| 147.0433 | 118.0392 | CHO |

| 119.0471 | 91.0542 | C₂H₂ |

| 118.0392 | 90.0311 | N₂ |

Theoretical and Computational Chemistry of 2h Benzotriazole 4 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and electronic characteristics of molecules like 2H-benzotriazole-4-carbaldehyde. These methods allow for the prediction of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. The B3LYP hybrid functional is a commonly used method that has demonstrated success in providing theoretical background for various chemical concepts mdpi.com. DFT is widely employed to determine optimized molecular geometries, energies, and vibrational frequencies mdpi.comnih.gov.

For the parent 2H-benzotriazole, which possesses C2v symmetry, computational studies have been performed to determine its optimized geometry and relative stability hhu.de. Theoretical calculations comparing the 1H and 2H tautomers of benzotriazole (B28993) have shown that while some methods favor the 1H tautomer, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), can reverse this order, suggesting the 2H tautomer is more stable hhu.de. DFT methods, such as B3LYP, often show a very small energy difference between the two tautomers, with the inclusion of zero-point energy (ZPE) being critical in determining the more stable form researchgate.netresearchgate.net.

The introduction of a carbaldehyde (-CHO) group at the 4-position would break the C2v symmetry of the 2H-benzotriazole core. This substituent, being electron-withdrawing, would be expected to influence the bond lengths and angles within the benzene (B151609) ring and potentially affect the geometry of the triazole ring. DFT calculations would be essential to precisely quantify these structural changes and determine the rotational barrier of the C-C bond connecting the aldehyde group to the benzotriazole ring.

Table 1: Selected Calculated Geometric Parameters for Parent 2H-Benzotriazole (Note: This table presents illustrative data for the parent 2H-benzotriazole. Specific values can vary based on the level of theory and basis set used.)

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | N-N (in triazole ring) | ~1.35 Å |

| C-N (in triazole ring) | ~1.38 Å | |

| C-C (in benzene ring) | ~1.39 - 1.40 Å | |

| Bond Angle | N-N-N (in triazole ring) | ~108° |

| C-N-N (in triazole ring) | ~109° |

Ab Initio Methods (e.g., CASSCF, CASPT2) for Electronic States

Ab initio methods are computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. Complete Active Space Self-Consistent Field (CASSCF) and the subsequent Complete Active Space Second-Order Perturbation Theory (CASPT2) are powerful ab initio techniques used to study electronic ground and excited states, particularly in systems with significant electron correlation or near-degeneracy of electronic states molcas.orgnih.gov. These methods are crucial for understanding photochemistry and electronic spectra nih.gov.

For the parent 2H-benzotriazole, experimental and theoretical studies have been conducted on its electronic states. Laser-induced fluorescence spectroscopy in a molecular beam has been used to record the S₁ ← S₀ transition, identifying its origin and determining the rotational constants for both the ground and the first electronically excited state ru.nl. Such studies have been complemented by hole-burning spectroscopy to confirm the presence of a single absorbing tautomer (2H-benzotriazole) in the investigated frequency range hhu.de. The S₁ state of 2H-benzotriazole is known to have B₂ symmetry and a short lifetime of approximately 1.1 ns hhu.deru.nl.

The addition of a 4-carbaldehyde group, which contains a carbonyl chromophore, would significantly impact the electronic structure. It would introduce new low-lying n→π* and π→π* electronic transitions associated with the aldehyde group. CASSCF/CASPT2 calculations would be necessary to accurately predict the energies of these new excited states and to understand how they interact and potentially mix with the electronic states of the benzotriazole core, which would influence the molecule's photophysical properties.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) pku.edu.cn. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity unesp.br.

For the parent 2H-benzotriazole, the HOMO and LUMO are distributed across the π-system of the fused ring structure. The precise energies and distributions depend on the computational method used. The reactivity of the benzotriazole ring system can be rationalized by the location and composition of these frontier orbitals unesp.br.

The introduction of the electron-withdrawing 4-carbaldehyde group would have a pronounced effect on the frontier orbitals. It is expected to lower the energy of both the HOMO and the LUMO. The lowering of the LUMO energy would make the molecule a better electron acceptor, increasing its electrophilicity. The carbaldehyde group would also influence the spatial distribution of the HOMO and LUMO, likely localizing the LUMO more significantly on the aldehyde and adjacent carbon atoms, thereby directing where a nucleophilic attack would most likely occur.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are conceptual values. Actual calculated energies for this compound would be required for quantitative analysis.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2H-Benzotriazole (Parent) | ~ -8.5 | ~ -0.5 | ~ 8.0 |

| This compound (Expected) | < -8.5 | < -0.5 | < 8.0 |

Analysis of Charge Distribution and Molecular Electrostatic Potentials

The analysis of charge distribution provides insight into the polarity of bonds and the location of electron-rich and electron-poor regions within a molecule. The Molecular Electrostatic Potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack.

In the parent 1,2,3-benzotriazole, the nitrogen atoms of the triazole ring are regions of negative charge, making them potential sites for hydrogen bonding and coordination to metals rsc.org. Studies of H-bonded complexes of 1,2,3-benzotriazole show that the enthalpy of H-bond formation is proportional to the electrostatic component of the interaction jksus.org.

Tautomerism and Isomerism Investigations of Benzotriazole Core

Benzotriazole is known for the tautomeric equilibrium between its 1H- and 2H-forms ru.nl. The relative stability of these tautomers has been the subject of numerous experimental and computational investigations and is highly sensitive to the physical state (gas, solution, solid) and the computational method employed hhu.deresearchgate.netmdpi.com. While quantum chemical calculations have sometimes predicted the 2H-tautomer to be more stable in the gas phase, the 1H-tautomer is generally considered the predominant form in solution and the solid state researchgate.netmdpi.com. For some substituted benzotriazoles, like 5,6-dinitrobenzotriazole, the 2H tautomer is energetically more favorable in the gas phase, while a mixture of both tautomers coexists in solution mdpi.com.

The position of the carbaldehyde substituent at the 4-position of the 2H-benzotriazole core is crucial. The electronic properties of this substituent would be expected to influence the relative energies of the 1H- and 2H-tautomers. An electron-withdrawing group like -CHO could differentially stabilize one tautomer over the other by altering the electron density distribution within the heterocyclic ring. High-level computational studies would be required to accurately predict the tautomeric equilibrium for this compound and determine which form is thermodynamically more stable under different conditions.

Theoretical and Experimental Distinction between 1H- and 2H-Tautomers

Benzotriazole and its derivatives exhibit annular tautomerism, existing primarily as 1H- and 2H-isomers. The distinction between these two forms is a central theme in their chemical study, addressed by both theoretical calculations and experimental spectroscopy.

Quantum chemical calculations have been extensively applied to determine the relative stabilities of the tautomers. Most computational methods predict that the 1H-benzotriazole tautomer is more stable than the 2H-benzotriazole form. ru.nl The choice of theoretical method and basis set, however, can influence the outcome. For instance, studies on the parent benzotriazole have shown that while Hartree-Fock (HF) methods clearly favor the 1H tautomer, methods like Møller-Plesset second-order perturbation theory (MP2) can predict a preference for the 2H form. researchgate.netresearchgate.net More advanced methods like B3LYP and coupled-cluster theory often show very similar energies for both tautomers, with the inclusion of zero-point energy correction being crucial to correctly predict the greater stability of the 1H isomer. researchgate.netresearchgate.net For substituted benzotriazoles, such as 5,6-dinitrobenzotriazole, density functional theory (DFT) calculations have demonstrated that the 2H tautomer can be energetically more favorable in the gas phase, while the 1H tautomer is preferred in the solid state. nih.gov

Experimentally, various spectroscopic techniques have confirmed the existence of both tautomers. In the gas phase, microwave absorption spectroscopy has successfully identified the 1H-benzotriazole isomer. ru.nl Conversely, laser-induced fluorescence (LIF) spectroscopy in a jet-cooled expansion has provided definitive evidence for the existence of the 2H-benzotriazole tautomer, both in its ground and electronically excited states. ru.nl The S1<--S0 transition for 2H-benzotriazole was observed at 286.4 nm, while the corresponding transition for the 1H tautomer has not been definitively identified under these conditions. ru.nl In solution and the solid state, techniques like FTIR and NMR spectroscopy have shown that 1H- and 2H-tautomers can coexist in a mixture, with the ratio depending on factors like temperature, phase, and the surrounding environment. researchgate.net

| Method | Predicted Stable Tautomer (Benzotriazole) | Key Findings/Notes |

| Quantum Chemical Calculations | ||

| Hartree-Fock (HF) | 1H | Clear preference for the 1H tautomer. researchgate.net |

| MP2 | 2H | Shows preference for the 2H tautomer. researchgate.netresearchgate.net |

| B3LYP & Coupled Cluster | 1H (with ZPE) | Both tautomers have similar energy; inclusion of zero-point energy (ZPE) is necessary to predict 1H stability. researchgate.netresearchgate.net |

| Experimental Techniques | ||

| Microwave Absorption | 1H | Observed in a heated cell and a cold jet expansion, confirming its existence in the gas phase. ru.nl |

| Laser-Induced Fluorescence (LIF) | 2H | Rotationally resolved excitation spectrum of the S1 <-- S0 transition observed, confirming ground and excited state existence. ru.nl |

| X-ray Diffraction / Solid State NMR | 1H | Studies on derivatives like 5,6-dinitrobenzotriazole show the 1H tautomer is dominant in the solid state. nih.gov |

| FTIR Spectroscopy | 1H and 2H | Reveals a mixture of tautomers whose ratio depends on temperature and environment. researchgate.net |

Energetic Landscape and Interconversion Pathways

The interconversion between 1H- and 2H-tautomers involves proton transfer, a fundamental process whose energetic landscape can be mapped out using computational chemistry. These calculations reveal the transition states (TS) and activation barriers that govern the isomerization kinetics.

For substituted benzotriazoles, the unimolecular interconversion from a 1H- to a 2H-tautomer via a direct intramolecular hydrogen shift is characterized by a high activation barrier, calculated to be around 235 kJ mol⁻¹ for dinitrobenzotriazoles. nih.gov A subsequent hydrogen transfer to form another 1H-tautomer involves a similarly high barrier. nih.gov

An alternative, often more favorable, pathway for interconversion in condensed phases is through bimolecular reactions involving dimers. Concerted double hydrogen transfer within a dimer can significantly lower the activation barrier compared to the unimolecular process. nih.gov The relative energies on the potential energy surface (PES) are critical; for 5,7-dinitrobenzotriazole, the 1H-5,7-tautomer is the most energetically favorable form by a significant margin. nih.gov

| Pathway | Description | Calculated Activation Barrier (Example: Dinitrobenzotriazoles) |

| Unimolecular H-Transfer | A single molecule rearranges via an intramolecular proton shift. | ~235 kJ mol⁻¹ nih.gov |

| Bimolecular H-Transfer | Concerted double proton transfer within a dimer. | Significantly lower than the unimolecular pathway. nih.gov |

Solvent Effects on Tautomeric Equilibria

The equilibrium between 1H- and 2H-tautomers is sensitive to the surrounding environment, particularly the solvent. Solvents can influence the relative stabilities of the tautomers through nonspecific dielectric effects or specific interactions like hydrogen bonding.

Theoretical models, including both continuum solvation models and incremental microsolvation approaches, are used to study these effects. acs.org Generally, an increase in solvent polarity can alter the tautomeric preference. For instance, in dinitrobenzotriazoles, polar solvents like DMSO and 2-propanol make the higher-energy 2H-tautomers more thermally accessible, although the more stable 1H-tautomer often remains dominant. nih.gov In the case of benzimidazoles, which are structurally related, highly polar solvents can slow the rate of intermolecular proton transfer enough to allow for the observation of distinct signals for each tautomer in NMR spectroscopy. nih.gov

The photophysical properties of related triazole compounds are also strongly dependent on the solvent environment. nih.gov Protic solvents like methanol (B129727) can weaken intermolecular associations that are prevalent in nonpolar solvents, leading to different fluorescent species. nih.gov This highlights the crucial role of solute-solvent interactions in determining the dominant molecular forms and their spectroscopic behavior in solution.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of complex molecules.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The calculation of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational structural analysis. escholarship.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted approach for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.net

By calculating the NMR shielding tensors for a proposed structure, one can predict the chemical shifts and compare them with experimental spectra to confirm or assign the structure. escholarship.org This method is particularly valuable for distinguishing between tautomers, as the magnetic environments of the carbon and hydrogen atoms can differ significantly. For example, in 1-methyl-benzimidazole, used as a model for a fixed tautomer, the chemical shifts of C4 and C7 are distinct, reflecting the different electronic effects of the pyrrole-like and pyridine-like nitrogen atoms. nih.gov In contrast, rapidly equilibrating tautomers in solution often show averaged signals. nih.gov

The accuracy of these calculations can be enhanced by considering solvent effects, either implicitly or explicitly, and by performing conformational analysis for flexible molecules. escholarship.org Comparing calculated shifts with experimental data often yields strong correlations, allowing for the unambiguous assignment of NMR signals even for complex structures. nih.govresearchgate.net

| Nucleus | Computational Method | Application |

| ¹H | GIAO/DFT | Prediction of proton chemical shifts, aiding in structural and tautomeric assignment. nih.gov |

| ¹³C | GIAO/DFT | Prediction of carbon chemical shifts, particularly useful for distinguishing between tautomeric forms by analyzing the C4/C7 and C5/C6 positions. nih.gov |

Simulation of UV-Vis and Fluorescence Spectra

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound are governed by transitions between electronic states. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) and more advanced multiconfigurational methods like CASSCF and CASPT2 are employed to simulate these spectra. nih.govpsu.edu

These calculations provide information on excitation energies, oscillator strengths (related to absorption intensity), and transition dipole moments (related to polarization). psu.edu Theoretical studies on benzotriazole have shown that the UV spectrum is complex, with contributions from both the 1H- and 2H-tautomers required to fully rationalize the experimental observations. psu.edu Calculations for 2H-benzotriazole predict low-lying ¹(π, π) and ¹(n, π) electronic states that give rise to its characteristic absorption bands. psu.edu

Simulations can also shed light on fluorescence properties. For 2H-benzotriazole, a short lifetime of the S1 excited state (~1.1 ns) leads to strongly broadened rotational lines in its fluorescence spectrum. ru.nl The environment also plays a critical role; studies on related 1,2,3-triazole acids show that the nature of the fluorescent species (e.g., neutral associates vs. anions) is highly dependent on the solvent. nih.gov

| Spectroscopy | Computational Method | Predicted Properties | Key Insights |

| UV-Vis Absorption | TD-DFT, CASSCF/CASPT2 | Excitation energies, oscillator strengths. nih.govpsu.edu | The observed spectrum of benzotriazole is a composite of both 1H and 2H tautomers. psu.edu |

| Fluorescence | TD-DFT, CASSCF/CASPT2 | Emission energies, excited state lifetimes. nih.govpsu.edu | The short S1 lifetime of 2H-benzotriazole leads to spectral broadening. ru.nl Solvent can dictate the nature of the emitting species. nih.gov |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting vibrational frequencies and normal modes, which is indispensable for assigning experimental spectra.

For 2H-benzotriazole, calculations can determine the frequencies and symmetries (a₁, a₂, b₁, b₂) of all its vibrational modes. researchgate.net The calculated atomic displacement vectors for each mode provide a detailed picture of the specific bond stretches, bends, and torsions involved. researchgate.net

A known systematic error in DFT frequency calculations often requires the use of empirical scaling factors to achieve better agreement with experimental values. researchgate.net By comparing the scaled theoretical vibrational spectrum with experimental IR and Raman data, each observed band can be confidently assigned to a specific normal mode. This process has been successfully used to interpret the vibrational spectra of 2H-benzotriazole and its isotopologues. researchgate.net

| Vibrational Mode Type | Symmetry (C₂ᵥ) | Description |

| In-plane vibrations | a₁, b₂ | Motions that occur within the molecular plane, such as C-H stretching, C-C stretching, and in-plane bending. researchgate.net |

| Out-of-plane vibrations | a₂, b₁ | Motions that occur perpendicular to the molecular plane, such as C-H wagging and ring torsions. researchgate.net |

Reactivity and Reaction Mechanisms of 2h Benzotriazole 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2H-benzotriazole-4-carbaldehyde is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions with Diverse Nucleophiles

The electrophilic carbon atom of the carbonyl group in this compound readily undergoes attack by a diverse range of nucleophiles. A notable example is the reaction with benzotriazole (B28993) itself. Benzotriazole can react with various aldehydes, including derivatives of this compound, to form 1:1 adducts. These products are characterized as 1-(α-hydroxyalkyl)benzotriazoles and are stabilized by strong hydrogen bonding. rsc.org In the presence of alcohols, the reaction between benzotriazole and aldehydes leads to the formation of 1-(α-alkoxyalkyl)benzotriazoles. rsc.org This reactivity highlights the susceptibility of the aldehyde to nucleophilic attack, a fundamental characteristic of its chemical nature.

Condensation Reactions, including Schiff Base Formation and Imine Synthesis

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (–HC=N–). ijacskros.com This reaction is a cornerstone of imine synthesis and is typically acid-catalyzed. ijacskros.com

The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates, often facilitated by an acid catalyst, to yield the stable Schiff base. ijacskros.com A variety of catalysts can be employed for this transformation, including mineral acids like sulfuric acid and Lewis acids. nih.govscirp.org The reaction conditions can often be mild, sometimes proceeding at room temperature in a suitable solvent like ethanol (B145695). ijacskros.comnih.gov

The synthesis of Schiff bases from substituted aldehydes and various amines is a well-established synthetic route. nih.govscirp.orgresearchgate.netajol.info For instance, substituted aromatic aldehydes react with amino-triazoles in absolute ethanol at room temperature, followed by the addition of concentrated sulfuric acid, to produce the corresponding Schiff bases. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| Substituted aromatic aldehyde | 4H-4-amino-3-mercapto-5-benzyl-1,2,4-triazole | H₂SO₄ / EtOH | Schiff Base |

| 2, 3, 4-trihydroxybenzaldehyde | 4-aminobenzoic acid | Airflow grinding | Schiff Base |

| 1,10-phenanthroline-2,9-dicarboxaldehyde | S-alkyl/aryl dithiocarbazates | H₂SO₄ / Ethanol | Schiff Base |

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or malonic acid. nih.govjocpr.comsciensage.info This reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanionic intermediate. nih.gov

While direct studies on this compound in Knoevenagel condensations are not extensively documented in the provided results, the general reactivity of aromatic aldehydes in this reaction is well-established. nih.govsciensage.inforesearchgate.nettue.nl The reaction mechanism involves the activation of the carbonyl group by the catalyst, followed by the nucleophilic attack of the carbanion. nih.gov A plausible mechanism suggests that both Lewis acid and basic sites on a catalyst can facilitate the reaction, with the metal center activating the aldehyde and the basic site deprotonating the active methylene compound. nih.gov

Various catalysts have been developed to promote the Knoevenagel condensation under mild and environmentally friendly conditions, including the use of benign amines or ammonium (B1175870) salts in solvent-free conditions. researchgate.nettue.nl

| Aldehyde | Active Methylene Compound | Catalyst | Conditions |

| Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional frameworks | Room temperature, ethanol |

| Syringaldehyde | Malonic acid | Piperidine | Ethyl acetate, 77°C |

| 4-Nitro benzaldehyde | Malononitrile | SeO₂/ZrO₂ | Room temperature, solvent-free |

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functional group of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.

Oxidation: The oxidation of the aldehyde group would yield the corresponding carboxylic acid, 2H-benzotriazole-4-carboxylic acid. While specific examples for the oxidation of this compound are not detailed, the oxidation of substituted aldehydes is a common transformation. For instance, the oxidation of benzotriazole itself with strong oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the benzene (B151609) ring, forming 1,2,3-triazole-4,5-dicarboxylic acid. sciencemadness.org The oxidation of a methyl group at the C2 position of benzothiazole (B30560) to a carbaldehyde has also been reported, indicating the feasibility of such transformations within related heterocyclic systems. nih.gov

Reduction: The reduction of the aldehyde group would produce the corresponding alcohol, (2H-benzotriazol-4-yl)methanol. This transformation can be achieved using various reducing agents. For example, the reduction of 4,7-dibromo-2H-benzo[d] researchgate.netresearchgate.netelectrochemsci.orgtriazole with hydride derivatives has been used to synthesize related diamine compounds. researchgate.net The bonding of benzotriazole to both reduced and oxidized copper surfaces has been studied, suggesting the interaction of the molecule with different oxidation states of a metal, which is relevant to catalytic reduction processes. rsc.org

Reactions Involving the Benzotriazole Heterocycle

The benzotriazole ring system possesses its own characteristic reactivity, particularly at the nitrogen atoms, which can participate in alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzotriazole ring are nucleophilic and can react with electrophiles in N-alkylation and N-acylation reactions. iisj.inorganic-chemistry.org The benzotriazole moiety exists as a mixture of 1H- and 2H-tautomers, and alkylating agents can potentially react at either the N1 or N2 position, often leading to a mixture of products. sciencemadness.orgchemicalbook.com

N-Alkylation: The reaction of NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate can lead to N-alkylation. organic-chemistry.org The regioselectivity of this reaction can be influenced by substituents on the triazole ring. For example, a bromo substituent at the 4-position of an NH-1,2,3-triazole can direct alkylation to the N-2 position. organic-chemistry.org This methodology has been used to synthesize a variety of 2-substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

N-Acylation: N-acylbenzotriazoles are valuable neutral acylating reagents for the synthesis of amides. organic-chemistry.org They are typically prepared by the reaction of carboxylic acids with benzotriazole. These N-acylbenzotriazoles can then efficiently transfer the acyl group to amines to form primary, secondary, and tertiary amides under mild, neutral conditions. organic-chemistry.org This two-step process, involving the formation and subsequent reaction of an N-acylbenzotriazole, provides a versatile method for amide bond formation. organic-chemistry.orgethernet.edu.et

| Reaction Type | Reagents | Key Features |

| N-Alkylation | 4-bromo-NH-1,2,3-triazoles, alkyl halides, K₂CO₃ | Regioselective N-2 alkylation |

| N-Acylation | Carboxylic acids, benzotriazole, then amines | Forms N-acylbenzotriazole intermediate for amide synthesis |

| N-Alkylation | 1H-benzo[d]1, 2, 3 –triazole, 2-chloro–N–substituted phenyl)acetamide, K₂CO₃/DMF | Synthesis of N-substituted acetamides |

Substitutions on the Aromatic Ring

The benzotriazole ring system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing triazole moiety can influence the reactivity and regioselectivity of these transformations.

Halogenation: Studies on benzotriazole derivatives have shown that halogenation is a feasible modification. researchgate.net For instance, bromination of benzotriazoles has been investigated, leading to the formation of bromo-substituted derivatives. researchgate.net While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the general reactivity of the benzotriazole core suggests that such reactions are possible, likely yielding halo-substituted benzotriazole aldehydes. The conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions involving the aldehyde group.

Nitration: The nitration of 1H-benzotriazole has been successfully achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-nitro-1H-benzotriazole. chemicalbook.com This indicates that the benzene ring of the benzotriazole system is susceptible to nitration. The reaction of 4-trifluoromethyl-2-nitroaniline with nitrous acid can also lead to the formation of a benzotriazole derivative, showcasing another route to substituted benzotriazoles. google.com Given this precedent, it is plausible that this compound could undergo nitration on the aromatic ring, likely at positions 5, 6, or 7, depending on the directing effects of the existing substituents. The strong electron-withdrawing nature of the aldehyde and triazole groups would likely necessitate forcing conditions for the reaction to proceed. youtube.com

Click Chemistry Participation through the Triazole Moiety

The triazole ring is a cornerstone of "click chemistry," a concept introduced by Sharpless and coworkers that emphasizes rapid, reliable, and high-yielding reactions. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of 1,2,3-triazoles. acs.orgresearchgate.net

While this compound itself does not directly participate as a reactant in the classical CuAAC reaction, the benzotriazole scaffold is central to this chemistry. The synthesis of substituted benzotriazoles can be achieved through a [3+2] cycloaddition of azides to benzynes, a process described as "benzyne click chemistry". acs.orgnih.gov This method provides a facile and efficient route to a variety of functionalized benzotriazoles under mild conditions. acs.orgnih.gov

Furthermore, copper(II)-benzotriazole coordination compounds have been studied as catalysts in click chemistry. rsc.orgrsc.org These complexes can be effective in catalyzing the azide-alkyne cycloaddition to produce 1,4-disubstituted 1,2,3-triazoles with high yields. rsc.org This highlights the indirect but significant role of the benzotriazole structure in facilitating these powerful synthetic transformations. The aldehyde functionality on the benzotriazole ring could potentially be used to further elaborate the resulting triazole-containing molecules.

This compound as a Synthetic Auxiliary or Intermediate

The benzotriazole moiety is a highly versatile synthetic auxiliary due to its ability to be easily introduced into a molecule, activate it for various transformations, and then be readily removed. nih.govlupinepublishers.comindexcopernicus.com This makes benzotriazole-containing compounds, such as this compound, valuable intermediates in organic synthesis.

Activation of Molecules for Various Transformations

Benzotriazole and its derivatives are known to activate molecules for a range of chemical reactions. nih.gov For example, N-acylbenzotriazoles are stable and effective acylating agents, superior in some cases to traditional acid chlorides. lupinepublishers.com They can be used in peptide synthesis, coupling with unprotected amino acids to form dipeptides in good yields. lupinepublishers.com The aldehyde group of this compound can be converted into other functional groups, which can then be activated by the benzotriazole ring for subsequent reactions.

The benzotriazole group can stabilize an adjacent carbanion, facilitating reactions with various electrophiles. rsc.org This property allows for the construction of complex carbon skeletons. While specific examples with this compound are not detailed, the underlying principle of benzotriazole-mediated activation is broadly applicable. nih.gov

Role as a Leaving Group in Nucleophilic Displacement Reactions

A key feature of the benzotriazole moiety is its ability to function as an excellent leaving group in nucleophilic displacement reactions. lupinepublishers.comindexcopernicus.comlupinepublishers.com This property is crucial for the synthetic utility of benzotriazole derivatives. The benzotriazolyl group can be displaced by a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. rsc.org

For instance, 1,2,3-triazoles have been shown to act as leaving groups in SNAr reactions of purine (B94841) derivatives. nih.gov The triazolyl group at the C6 position of the purine ring can be displaced by O- and C-nucleophiles under mild conditions, demonstrating its lability. nih.gov This reactivity is analogous to the behavior of the benzotriazole group.

The reaction of benzotriazole with aldehydes and thionyl chloride can produce 1-(benzotriazol-1-yl)-1-chloroalkanes. psu.edu The chlorine atom in these compounds can be readily displaced by nucleophiles, further highlighting the role of the benzotriazole moiety in facilitating such transformations. psu.edu In the context of this compound, derivatives formed at the aldehyde position could undergo subsequent nucleophilic substitution where the benzotriazole unit acts as the leaving group.

Precursor for Advanced Heterocyclic Synthesis

Benzotriazole and its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic compounds, including both monocyclic and bicyclic systems. lupinepublishers.comindexcopernicus.comlupinepublishers.comepa.gov The unique reactivity of the benzotriazole group allows for the construction of heterocyclic rings that may be difficult to prepare using other methods. lupinepublishers.com

For example, N-((1H-benzo[d] chemicalbook.comacs.orgrsc.orgtriazol-1-yl)methyl) derivatives can be used as building blocks for the synthesis of heterocycles like 3H-benzo[c]azepines and 2,3-disubstituted pyrroles. indexcopernicus.com Benzotriazole chemistry has also been employed in the one-pot synthesis of 2-peptidyl benzothiazoles. indexcopernicus.comlupinepublishers.com

Derivatives of this compound can serve as versatile starting materials for the synthesis of more complex heterocyclic systems. The aldehyde group provides a handle for further chemical modifications, such as condensation reactions with various nucleophiles to form Schiff bases, which can then undergo cyclization reactions to yield a diverse array of heterocyclic structures. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazone derivatives, which are themselves precursors to other heterocyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involving benzotriazole derivatives is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies have shed light on the degradation of benzotriazoles and the role of intermediates in their reactions.

Theoretical calculations have been used to investigate the degradation mechanism of 1H-benzotriazole initiated by hydroxyl radicals. nih.gov These studies indicate that addition reactions are the primary pathway, leading to the formation of hydroxylated benzotriazole derivatives. nih.gov This provides insight into the reactivity of the benzotriazole ring system towards radical species.

The mechanism of the reaction between benzotriazole, aldehydes, and thionyl chloride has also been investigated. psu.edu It is proposed that the reaction proceeds through the formation of a 1-hydroxyalkylbenzotriazole intermediate, which then reacts with thionyl chloride to form a 1-(benzotriazol-1-yl)-1-chloroalkane. psu.edu This intermediate can then undergo further reaction with another equivalent of benzotriazole to yield bis(benzotriazolyl) compounds. psu.edu

In the context of "benzyne click chemistry," the mechanism involves the [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423) intermediate. acs.orgnih.gov This pericyclic reaction proceeds in a concerted fashion to afford the substituted benzotriazole product.

While specific mechanistic studies on reactions involving this compound are not extensively covered in the provided search results, the general mechanistic principles established for benzotriazole and its derivatives are applicable. The aldehyde group would likely influence the reaction pathways, for example, by participating in initial complexation with reagents or by altering the electronic properties of the benzotriazole ring system.

Advanced Applications in Organic Synthesis and Materials Science

A Strategic Building Block in Organic Synthesis

The inherent reactivity of the aldehyde group, coupled with the directing and stabilizing effects of the benzotriazole (B28993) moiety, makes 2H-benzotriazole-4-carbaldehyde a valuable precursor in the assembly of complex molecular architectures.

Construction of Complex Heterocyclic Scaffolds

The benzotriazole group is a well-established synthetic auxiliary, facilitating the construction of a wide array of heterocyclic systems. nih.gov While specific examples detailing the use of this compound in multicomponent reactions for the synthesis of complex heterocycles are not extensively documented in readily available literature, the general principles of benzotriazole-mediated synthesis suggest its significant potential. nih.govresearchgate.netresearchgate.netfrontiersin.org Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, and aldehydes are common components in these reactions. nih.govresearchgate.netresearchgate.net It is plausible that this compound could participate in MCRs, such as the Ugi or Biginelli reactions, to generate diverse heterocyclic libraries. The resulting products would incorporate the benzotriazole unit, which can be a valuable pharmacophore or a functional handle for further chemical modifications. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Synthesis of Peptidomimetics and Amino Acid Derivatives

The development of unnatural amino acids and peptidomimetics is crucial for drug discovery, offering structures with enhanced stability and novel biological activities. Benzotriazole-activated carboxylic acids have proven to be exceptionally useful for the synthesis of amides, including those in challenging peptide sequences. iris-biotech.de This methodology provides a foundation for the potential use of this compound in this field.

While direct synthesis of peptidomimetics from this compound is not extensively reported, the synthesis of novel benzotriazole-derived α-amino acids has been achieved through multi-step sequences. researchgate.netnih.govresearchgate.net These methods often involve the functionalization of a pre-formed benzotriazole ring. For instance, a new class of benzotriazole-derived α-amino acids has been synthesized using a nucleophilic aromatic substitution followed by diazotization and cyclization to form the benzotriazole core. researchgate.netnih.gov Further functionalization, such as through Suzuki-Miyaura cross-coupling reactions, allows for the creation of a diverse range of α-amino acids with conjugated side chains. researchgate.netnih.gov

Schiff bases, formed by the condensation of aldehydes with amines, are key intermediates in the synthesis of peptidomimetics. nih.gov The reaction of this compound with amino acid esters or amides would yield Schiff base intermediates. These intermediates could then be reduced to form peptidomimetic structures containing the benzotriazole moiety. The synthesis of new peptidomimetic Schiff bases derived from other aldehydes and amino acid amides has been reported, highlighting the feasibility of this approach. nih.gov

Catalytic Applications of this compound Derivatives

The benzotriazole scaffold can be strategically modified to create ligands for metal catalysts and to develop novel organocatalysts and polymer-supported catalytic systems.

Role as Ligands in Metal-Catalyzed Reactions

Schiff bases derived from aldehydes and amines are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The condensation of this compound with various primary amines would generate a library of Schiff base ligands. These ligands, featuring both the benzotriazole ring and the imine nitrogen, can coordinate to metal centers, creating complexes with potential catalytic activity.

These metal complexes can be employed as catalysts in a range of organic transformations. For example, Schiff base-metal complexes have been successfully used as catalysts in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The specific electronic and steric properties of the Schiff base ligand, influenced by the benzotriazole unit and the substituent on the imine nitrogen, would play a crucial role in determining the catalytic efficiency and selectivity of the resulting metal complex. While the literature contains numerous examples of Schiff base metal complexes in catalysis, specific studies focusing on ligands derived from this compound are an area for further exploration.

Development of Organocatalysts Incorporating the Benzotriazole Structure